molecular formula C28H29N5O5S B2616146 N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 850903-94-5

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2616146
CAS RN: 850903-94-5
M. Wt: 547.63
InChI Key: JYVPRLWQOOQNIU-UHFFFAOYSA-N
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Description

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C28H29N5O5S and its molecular weight is 547.63. The purity is usually 95%.
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Scientific Research Applications

Anti-Neoplastic Activity

Triazole derivatives have shown promise in anti-cancer research. One study evaluates the anti-cancer activity of a novel 1,2,4-triazole derivative against tumor-induced male Swiss albino mice, indicating strong support for the compound's anti-cancer properties (Arul & Smith, 2016).

Antimicrobial Activities

Another area of application is in the development of new antimicrobial agents. A study synthesizing new 1,2,4-triazole derivatives found that some compounds possess good or moderate activities against test microorganisms, highlighting the potential of triazole compounds in treating infections (Bektaş et al., 2007).

Antifungal Activity

Triazole derivatives with piperidine side chains have also been designed and synthesized to exhibit moderate-to-excellent antifungal activities against human pathogenic fungi, demonstrating the versatility of triazole compounds in addressing fungal infections (Yu et al., 2014).

Receptor Inhibition

Triazole compounds have been explored for their role in inhibiting specific receptors, such as the soluble epoxide hydrolase, indicating their potential in therapeutic applications targeting various diseases (Thalji et al., 2013).

properties

IUPAC Name

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O5S/c1-37-26-15-8-21(18-27(26)38-2)25-19-29-31-33(25)23-11-9-22(10-12-23)30-28(34)20-6-13-24(14-7-20)39(35,36)32-16-4-3-5-17-32/h6-15,18-19H,3-5,16-17H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPRLWQOOQNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.